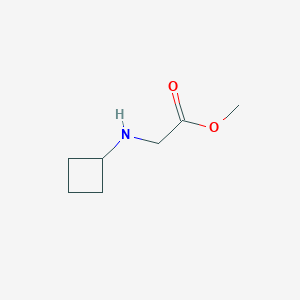
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a chlorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with a tert-butyl bromide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as cyanide ions for substitution reactions.
Bases: Such as sodium hydroxide for elimination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, different substituted benzene derivatives can be formed.
Elimination Products: Alkenes are typically formed as major products in elimination reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and bromine functionalities.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene involves its reactivity with nucleophiles and bases. The molecular targets include electrophilic carbon atoms in the benzene ring, which undergo substitution or elimination reactions. The pathways involved are typically bimolecular mechanisms such as S_N2 for substitution and E2 for elimination .
Vergleich Mit ähnlichen Verbindungen
Comparison: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Similar compounds may have different substituents, such as fluorine, which can alter their chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H16BrClO |
|---|---|
Molekulargewicht |
291.61 g/mol |
IUPAC-Name |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
NYLPBEAZHNYEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(CBr)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


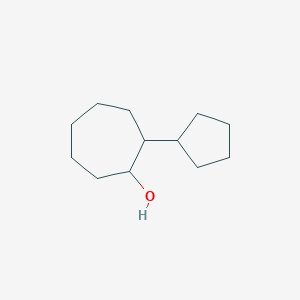

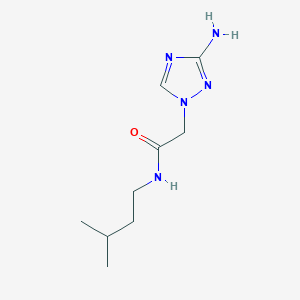
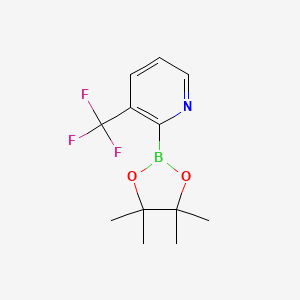

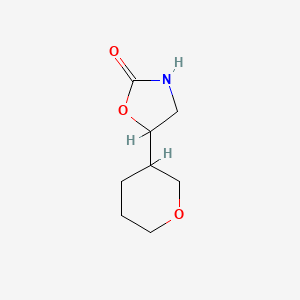
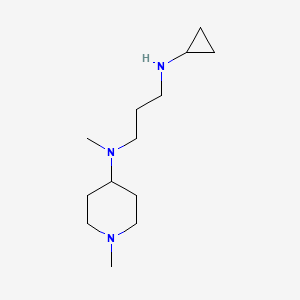

![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
![Methyl 8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13625951.png)
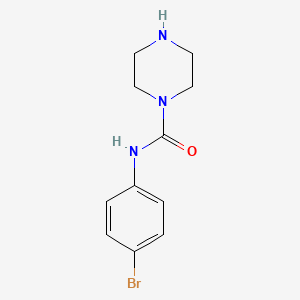
![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)
![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)
